molecular formula C8H9ClOS B1222375 o-Chlorobenzyl methyl sulfoxide CAS No. 23413-66-3

o-Chlorobenzyl methyl sulfoxide

Cat. No. B1222375
CAS RN: 23413-66-3
M. Wt: 188.67 g/mol
InChI Key: XGQNVMKZJNFYKP-UHFFFAOYSA-N
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Description

O-Chlorobenzyl methyl sulfoxide (o-CBS) is an organosulfur compound with a broad range of applications in the field of scientific research. It is a colorless liquid that is soluble in most organic solvents and has a low vapor pressure. o-CBS is a useful reagent and is widely used in organic synthesis and in the preparation of other compounds. It is also used as a solvent in various laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Chiral Rhenium Oxygen- and Sulfur-Bound Sulfoxide Complexes : Research by Otto et al. (2001) focused on synthesizing chiral rhenium complexes using alkyl methyl sulfoxides, including o-Chlorobenzyl methyl sulfoxide. These complexes show interesting structural properties and potential for applications in asymmetric synthesis and catalysis (Otto, Boone, Arif, & Gladysz, 2001).

  • Role in Oxidation Reactions : A study by Venkataramanan et al. (2003) examined the kinetics of oxygenation of para-substituted phenyl methyl sulfides and sulfoxides. This research highlights the role of sulfoxides, including o-Chlorobenzyl methyl sulfoxide, in influencing reaction kinetics in organic synthesis (Venkataramanan, Premsingh, Rajagopal, & Pitchumani, 2003).

Chemical Reaction Mechanisms

  • Predominant Intramolecular Pummerer Reactions : Itoh et al. (1983) investigated the Pummerer reactions of substituted benzyl p-tolyl sulfoxides, including o-Chlorobenzyl methyl sulfoxide. This research provides insights into the mechanisms of intramolecular reactions crucial for synthetic chemistry (Itoh, Numata, Yoshimura, & Ōae, 1983).

  • Spectroscopic Study of Complex Formation : Research by Rintoul and Shurvell (1990) involved the spectroscopic analysis of dimethyl sulfoxide and chloroform complexes. Such studies are vital for understanding the interaction dynamics in solutions containing sulfoxides (Rintoul & Shurvell, 1990).

Biomedical and Pharmacological Research

  • Effects on Cellular Processes and Epigenetic Landscape : Verheijen et al. (2019) explored the impact of dimethyl sulfoxide on human cellular processes and the epigenetic landscape. This study is significant for understanding the biological effects of sulfoxides used in medical applications (Verheijen et al., 2019).

Enzyme-Catalyzed Reactions

  • Enantioselective Oxidation Catalyzed by Chloroperoxidase : A study by Pasta et al. (1999) investigated the chloroperoxidase-catalyzed oxidation of methyl phenyl sulfide to its sulfoxide form. This research is relevant for understanding the enzymatic processes involving sulfoxides in biological systems (Pasta, Carrea, Monzani, Gaggero, & Colonna, 1999).

properties

IUPAC Name

1-chloro-2-(methylsulfinylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNVMKZJNFYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946073
Record name 1-Chloro-2-[(methanesulfinyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23413-66-3
Record name O-chlorobenzyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[(methanesulfinyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROBENZYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T1U5N8743
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does o-Chlorobenzyl methyl sulfoxide (DS-30) exert its diuretic effect?

A1: The research suggests that DS-30 induces diuresis through an adrenergic mechanism, particularly involving alpha-adrenergic receptors. [] The study demonstrated that pre-treatment with tolazoline, an alpha-adrenergic receptor blocker, effectively inhibited the diuretic action of DS-30 in rats. [] This blockage mirrors the observed inhibition of norepinephrine and metaraminol-induced diuresis by tolazoline, further supporting the involvement of alpha-adrenergic pathways. [] Conversely, propranolol, a beta-adrenergic receptor blocker, did not affect DS-30's diuretic action. []

Q2: How does the diuretic action of DS-30 compare to other diuretics like hydrochlorothiazide and furosemide?

A2: The study highlights a key distinction: unlike hydrochlorothiazide and furosemide, the diuretic action of DS-30 is dependent on the adrenergic mechanism, specifically alpha-adrenergic receptors. [] While the exact mechanisms of action for hydrochlorothiazide and furosemide are not elaborated upon in this paper, their lack of response to tolazoline pre-treatment underscores a different pathway compared to DS-30. []

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